1-(3-Piperidinyl)indoline dihydrochloride
Overview
Description
1-(3-Piperidinyl)indoline dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2 . It is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to an indoline ring . The molecular weight of the compound is 275.21 g/mol.Scientific Research Applications
Synthesis and Molecular Structure
Application in Cascade Reactions : Indolin-3-one derivatives, such as 1-(3-Piperidinyl)indoline dihydrochloride, have been utilized in cascade reactions for the efficient assembly of complex molecules. These derivatives are instrumental in forming polysubstituted piperidino[1,2-a]indoline compounds with multiple stereocenters, demonstrating yields up to 94% and enantioselectivities greater than 99% (Zhao et al., 2014).
Synthesis of Spiro[indoline-piperidine] Derivatives : this compound is used in the synthesis of spiro[indoline-3,4'-piperidine] compounds, which are valuable in pharmaceutical research. These compounds have been synthesized and evaluated for various biological activities, including their potential as antidepressants (Ong et al., 1983).
Chemical Hydrogen Storage : The compound's derivatives have been examined in the context of hydrogen storage, critical for hydrogen fuel cells in vehicles. Studies show that piperidines, related to this compound, dehydrogenate more slowly than indolines, but steric hindrance around the nitrogen atom can significantly increase their dehydrogenation rate (Dean et al., 2011).
Biological and Pharmacological Research
Potential Antimalarial Properties : Research indicates that 3-piperidin-4-yl-1H-indoles, closely related to this compound, show promise as a novel antimalarial chemotype. These compounds exhibit activity against drug-resistant and sensitive strains of Plasmodium falciparum, highlighting their potential in developing new antimalarial drugs (Santos et al., 2015).
Serotonin Receptor Agonist Activity : Piperidinyl indole derivatives have shown to be potent serotonin (5-HT) receptor agonists in rat brains. These compounds significantly affect serotonin levels, indicating their potential use in neurological and psychiatric disorders (Euvrard & Boissier, 1980).
Cholinesterase Inhibitors in Alzheimer's Disease : Indoline derivatives, including those related to this compound, have been studied as cholinesterase inhibitors and antioxidants for Alzheimer's disease treatment. These compounds exhibit significant neuroprotective effects and have shown promise as multifunctional drugs for treating Alzheimer's disease (Yanovsky et al., 2012).
Inhibition of Serotonin Uptake : 3-(4-Piperidinylalkyl)indoles, structurally similar to this compound, have been identified as selective inhibitors of neuronal serotonin uptake. These compounds have shown efficacy in biochemical tests and behavioral studies, contributing to their potential use in treating mood disorders (Gueremy et al., 1980).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-(3-piperidinyl)indoline dihydrochloride, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes at the cellular level . These interactions can lead to the treatment of various disorders in the human body .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways and their downstream effects.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . These properties suggest that this compound may have significant molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
1-(3-Piperidinyl)indoline dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to multiple receptors, which makes it a valuable compound for developing new therapeutic agents . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its stability and efficacy in biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in cell proliferation and apoptosis . Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular processes, such as changes in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level must be reached to elicit a biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the metabolism of certain amino acids and nucleotides . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
1-piperidin-3-yl-2,3-dihydroindole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-6-13-11(4-1)7-9-15(13)12-5-3-8-14-10-12;;/h1-2,4,6,12,14H,3,5,7-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFPALLVJRSJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCC3=CC=CC=C32.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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